molecular formula C9H4BrF5O B1463253 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide CAS No. 1211707-65-1

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B1463253
CAS No.: 1211707-65-1
M. Wt: 303.02 g/mol
InChI Key: KWSCRQQYUIUGDN-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide: is a chemical compound with the molecular formula C9H4BrF5O . It is known for its unique structural features, which include two fluorine atoms at the 2 and 4 positions, a trifluoromethyl group at the 3 position, and a bromine atom attached to the phenacyl group. This compound is often used in various scientific research applications due to its reactivity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,4-difluoro-3-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances its electrophilic character, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to investigate its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenacyl bromide
  • 2,4-Difluoroacetophenone
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSCRQQYUIUGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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